
1-(ブロモメチル)-2-フェノキシベンゼン
概要
説明
1-(Bromomethyl)-2-phenoxybenzene is a useful research compound. Its molecular formula is C13H11BrO and its molecular weight is 263.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Bromomethyl)-2-phenoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Bromomethyl)-2-phenoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ブロックコポリマーの合成
「1-(ブロモメチル)-2-フェノキシベンゼン」はブロックコポリマーの合成に使用されます。 例えば、可逆的付加断片化連鎖移動(RAFT)重合により、ポリ(スチレン-b-メチルメタクリレート)ブロックコポリマーの合成に使用されています 。 このプロセスには、"1-(ブロモメチル)-2-フェノキシベンゼン"を使用して得られたRAFTマクロエージェントの使用が含まれます 。
制御ラジカル重合
この化合物は、スチレンの制御ラジカル重合に使用されてきました 。 このプロセスにより、幅広いモノマーと反応条件で明確に定義されたポリマーを合成できます 。
不斉エステル化
「1-(ブロモメチル)-2-フェノキシベンゼン」は、キラル環状グアニジン存在下での安息香酸の不斉エステル化に使用されてきました 。 このプロセスにより、医薬品やその他のファインケミカルの合成に用途があるキラルエステルを製造できます 。
臭素末端ポリマーの合成
この化合物は、原子移動ラジカル重合により臭素末端ポリ-メトキシスチレンとポリスチレンの合成における開始剤として使用されてきました 。 これらのポリマーは、高度な材料の開発に潜在的な用途があります 。
アルキル化剤
「1-(ブロモメチル)-2-フェノキシベンゼン」はアルキル化剤として使用できます。 アルキル化剤は、有機合成において基質にアルキル基を転移させるために使用され、幅広い有機化合物の形成につながります。
シクロプロパンの合成
この化合物は、シクロプロパンの合成に使用されてきました。 シクロプロパンは、さまざまな医薬品や農薬の合成に使用される3員環炭素環です。
作用機序
Target of Action
1-(Bromomethyl)-2-phenoxybenzene is a brominated compound that has been used in the synthesis of various organic compounds Brominated compounds like this are often used in the formation of carbon-carbon bonds in organic synthesis, suggesting that its targets could be various organic substrates .
Mode of Action
The mode of action of 1-(Bromomethyl)-2-phenoxybenzene is primarily through its reactivity as a brominated compound. In organic synthesis, it can participate in reactions such as the Suzuki-Miyaura cross-coupling . In this reaction, the bromine atom in 1-(Bromomethyl)-2-phenoxybenzene is replaced by an organoboron reagent, forming a new carbon-carbon bond .
Biochemical Pathways
For example, they can be involved in the synthesis of complex organic molecules, potentially affecting pathways related to the metabolism or function of these molecules .
Pharmacokinetics
The pharmacokinetics of 1-(Bromomethyl)-2-phenoxybenzene, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. As a brominated compound, it is likely to be lipophilic, which could influence its absorption and distribution. Its metabolism and excretion would depend on the specific biological system in which it is used .
Result of Action
The result of the action of 1-(Bromomethyl)-2-phenoxybenzene would depend on the specific context of its use. In organic synthesis, its action results in the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Action Environment
The action of 1-(Bromomethyl)-2-phenoxybenzene can be influenced by various environmental factors. For example, the efficiency of its use in reactions like the Suzuki-Miyaura cross-coupling can be affected by factors such as temperature, solvent, and the presence of a catalyst .
Safety and Hazards
将来の方向性
The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
生化学分析
Biochemical Properties
1-(Bromomethyl)-2-phenoxybenzene plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with cytochrome P450 involves the oxidation of the bromomethyl group, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, potentially leading to modifications in their structure and function.
Cellular Effects
The effects of 1-(Bromomethyl)-2-phenoxybenzene on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in cell signaling cascades . Additionally, 1-(Bromomethyl)-2-phenoxybenzene can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes . These changes can have downstream effects on cellular metabolism, including alterations in metabolic flux and energy production.
Molecular Mechanism
At the molecular level, 1-(Bromomethyl)-2-phenoxybenzene exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can lead to either inhibition or activation of the target biomolecule, depending on the nature of the interaction. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, 1-(Bromomethyl)-2-phenoxybenzene can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of 1-(Bromomethyl)-2-phenoxybenzene can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . This degradation can lead to the formation of by-products that may have different biological activities compared to the parent compound. Additionally, long-term exposure to 1-(Bromomethyl)-2-phenoxybenzene can result in cumulative effects on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(Bromomethyl)-2-phenoxybenzene vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biological changes . For instance, high doses of 1-(Bromomethyl)-2-phenoxybenzene have been associated with toxic effects, including cellular damage and apoptosis . Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
1-(Bromomethyl)-2-phenoxybenzene is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . The compound undergoes phase I metabolic reactions, including oxidation and reduction, leading to the formation of reactive intermediates . These intermediates can further participate in phase II metabolic reactions, such as conjugation with glutathione or glucuronic acid, facilitating their excretion from the body . The metabolic pathways of 1-(Bromomethyl)-2-phenoxybenzene can influence its biological activity and toxicity.
Transport and Distribution
The transport and distribution of 1-(Bromomethyl)-2-phenoxybenzene within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, 1-(Bromomethyl)-2-phenoxybenzene can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues can also be affected by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 1-(Bromomethyl)-2-phenoxybenzene is crucial for its biological activity. The compound can localize to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with targeting signals and post-translational modifications . For instance, the presence of specific targeting signals can direct 1-(Bromomethyl)-2-phenoxybenzene to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, post-translational modifications, such as phosphorylation, can affect the localization and activity of the compound within the cell .
特性
IUPAC Name |
1-(bromomethyl)-2-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRIQBOWLXRKKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301301668 | |
| Record name | 1-(Bromomethyl)-2-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301301668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82657-72-5 | |
| Record name | 1-(Bromomethyl)-2-phenoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82657-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Bromomethyl)-2-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301301668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

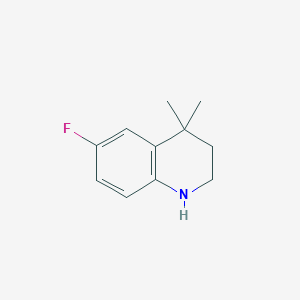
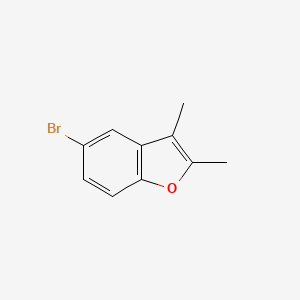
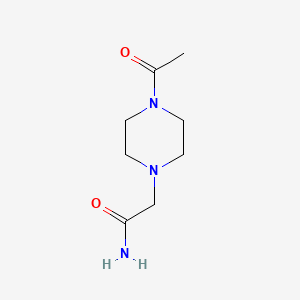
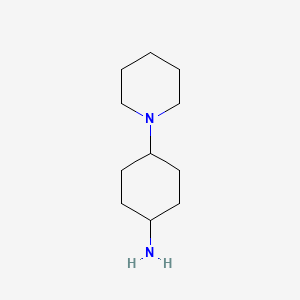


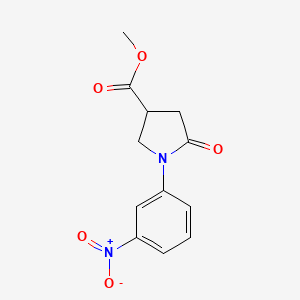
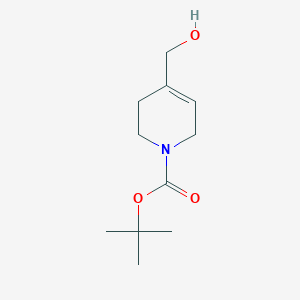
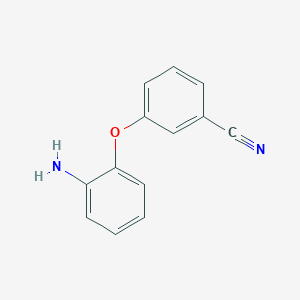
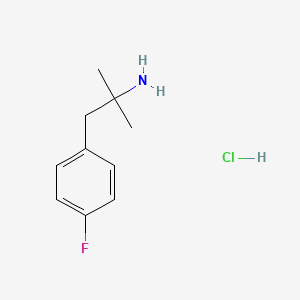
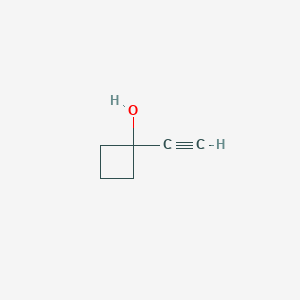
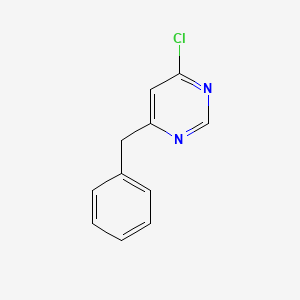
![7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1344265.png)
